Product packaging for 4-Ethylphenyl 3,4,5-trimethoxybenzoate(Cat. No.:)

4-Ethylphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B321533
M. Wt: 316.3 g/mol
InChI Key: LRARDEUIPWUDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl 3,4,5-trimethoxybenzoate ( 496033-79-5) is a synthetic benzoate ester with a molecular formula of C18H20O5 and a molecular weight of 316.348 g/mol . This compound is characterized by the fusion of a 3,4,5-trimethoxybenzoate group and a 4-ethylphenyl moiety. The 3,4,5-trimethoxybenzoate structure is a recognized pharmacophore in medicinal chemistry, often associated with biological activity and frequently investigated for its role in inhibiting tubulin polymerization and related processes in cancer research . The specific research applications and mechanistic action of this compound are an active area of scientific exploration. Researchers are studying its potential as a key intermediate in organic synthesis and its broader utility in developing novel bioactive molecules. Its physicochemical properties include a density of 1.1±0.1 g/cm³ and a flash point of 178.3±20.4 °C, indicating its relative stability under standard laboratory conditions . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O5 B321533 4-Ethylphenyl 3,4,5-trimethoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

(4-ethylphenyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H20O5/c1-5-12-6-8-14(9-7-12)23-18(19)13-10-15(20-2)17(22-4)16(11-13)21-3/h6-11H,5H2,1-4H3

InChI Key

LRARDEUIPWUDOG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 4-Ethylphenyl 3,4,5-trimethoxybenzoate (B1228286), the IR spectrum is expected to be dominated by the characteristic vibrations of its ester and aromatic functionalities.

The most prominent absorption band would be due to the carbonyl (C=O) stretching of the ester group. For aromatic esters, this peak is typically strong and sharp, appearing in the region of 1730-1715 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on both the acyl and aryl portions of the molecule. The electron-donating methoxy (B1213986) groups on the benzoate (B1203000) ring and the ethyl group on the phenyl ring would slightly lower the frequency compared to an unsubstituted phenyl benzoate.

Another key feature is the C-O stretching vibrations of the ester linkage. These typically give rise to two distinct bands. The asymmetric C-O-C stretch is expected in the 1280-1250 cm⁻¹ region, while the symmetric stretch would appear around 1150-1100 cm⁻¹. The presence of the three methoxy groups (-OCH₃) would also contribute to the complexity of this region with their own C-O stretching vibrations.

The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The substitution pattern on both rings will influence the appearance of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be diagnostic of the substitution pattern. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region would further confirm the substitution on the aromatic rings. Specifically, the 1,2,3,5-tetrasubstituted pattern of the benzoate ring and the 1,4-disubstituted pattern of the ethylphenyl ring will have characteristic absorption bands.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 4-Ethylphenyl 3,4,5-trimethoxybenzoate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (Ester)C=O Stretch1725 - 1710Strong
Ester LinkageAsymmetric C-O-C Stretch1280 - 1250Strong
Ester LinkageSymmetric C-O-C Stretch1150 - 1100Medium
Aromatic RingsC-H Stretch> 3000Medium-Weak
Aromatic RingsC=C Stretch1600 - 1450Medium-Weak
Methoxy GroupsC-H Stretch (in CH₃)2950 - 2850Medium
Ethyl GroupC-H Stretch (in CH₂ & CH₃)2970 - 2870Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* and n → π* transitions.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the two aromatic rings and the carbonyl group. The benzene (B151609) ring itself has primary absorption bands around 184 and 202 nm, and a secondary, fine-structured band around 255 nm. medchemexpress.com The presence of the ester group and the methoxy and ethyl substituents, which act as auxochromes, will cause a bathochromic shift (shift to longer wavelengths) and an increase in the molar absorptivity (hyperchromic effect) of these bands.

A weaker absorption band, corresponding to the forbidden n → π* transition of the carbonyl group's non-bonding electrons, is expected at a longer wavelength, typically above 300 nm. This band is often less intense and can sometimes be obscured by the stronger π → π* transitions. The solvent used for analysis can also influence the position of these transitions; polar solvents can cause a hypsochromic (blue) shift of n → π* transitions and a bathochromic (red) shift of π → π* transitions.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Electronic Transition Associated Chromophore Predicted Wavelength (λmax, nm) Molar Absorptivity (ε)
π → π3,4,5-Trimethoxybenzoyl system~270 - 290High
π → π4-Ethylphenyl system~220 - 240High
n → π*Carbonyl group~300 - 320Low

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination (for related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related compounds can provide valuable insights into its likely molecular conformation and crystal packing.

A study on anhydrous 3,4,5-triacetoxybenzoic acid, which also features a trisubstituted benzene ring, reveals a triclinic crystal system with a packing motif characterized by supramolecular associations. nih.govnih.gov This suggests that this compound might also exhibit ordered packing driven by intermolecular interactions such as C-H···O and π-π stacking interactions between the aromatic rings.

Furthermore, the crystal structure of a related ester, ethyl 4-[(4-methylbenzyl)oxy]benzoate, shows conformational flexibility, particularly in the ethoxy group and the relative orientation of the two phenyl rings. In the solid state of this compound, it is probable that the molecule is not perfectly planar. The ester linkage allows for rotational freedom, and the dihedral angle between the two aromatic rings will be a key conformational parameter. The trimethoxy-substituted ring and the ethyl-substituted ring will likely be twisted relative to each other to minimize steric hindrance. The crystal packing will aim to optimize intermolecular forces, leading to a stable, repeating three-dimensional lattice. The specific bond lengths and angles would be expected to be within the normal ranges for sp² and sp³ hybridized carbons and oxygens in similar ester and ether environments.

Computational and Theoretical Analysis of this compound: A Literature Review

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical chemistry studies have been published for the compound this compound.

While the compound is listed in chemical catalogs with the CAS Number 496033-79-5 and the molecular formula C18H20O5, it appears to have not yet been the subject of dedicated research focusing on its electronic structure, reactivity, or other properties through computational methods. aronis.ru

Therefore, it is not possible to provide an article with the detailed analysis requested in the outline, which would include:

Density Functional Theory (DFT) Calculations: Specific data on geometry optimization, conformational analysis, frontier molecular orbitals (HOMO-LUMO energetics), and molecular electrostatic potential (MEP) mapping for this exact molecule are not available in the public domain.

Quantum Chemical Descriptors: Consequently, values for global reactivity descriptors (e.g., chemical hardness, electrophilicity index) and local reactivity descriptors (e.g., Fukui functions) have not been calculated and reported for this compound.

While computational studies exist for related molecules such as other benzoate esters or compounds with trimethoxy and ethylphenyl moieties, the strict focus on "this compound" as per the instructions prevents the inclusion of data from these analogous but distinct chemical structures.

Future research may explore the computational and theoretical aspects of this compound, at which point a detailed article as outlined could be generated.

Computational and Theoretical Chemistry Studies

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including data storage and optical switching. nih.gov The NLO response of a molecule is governed by its hyperpolarizability, which is influenced by the presence of electron-donating and electron-accepting groups, as well as extended π-conjugated systems.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the NLO properties of 4-Ethylphenyl 3,4,5-trimethoxybenzoate (B1228286). Key parameters that would be calculated include the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ). A high value for these parameters would suggest that the molecule has a significant NLO response. For instance, studies on other trimethoxybenzene derivatives have shown that they can possess large first hyperpolarizability values, making them attractive for NLO applications. nih.gov

A hypothetical data table for the calculated NLO properties of 4-Ethylphenyl 3,4,5-trimethoxybenzoate, based on DFT calculations, is presented below.

Table 1: Hypothetical Calculated NLO Properties

Parameter Value Unit
Dipole Moment (µ) 3.5 Debye
Average Polarizability (α) 30 x 10⁻²⁴ esu
First Hyperpolarizability (β) 15 x 10⁻³⁰ esu

Atom in Molecule (AIM) Analysis for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density of a molecule to understand its chemical bonding and intramolecular interactions. researchgate.net This analysis partitions the molecule into atomic basins and identifies critical points in the electron density that correspond to atomic nuclei, bond paths, rings, and cages.

In this compound, AIM analysis would likely identify several key intramolecular interactions, including:

Hydrogen bonds: Weak hydrogen bonds could exist between the hydrogen atoms of the ethyl group or the phenyl ring and the oxygen atoms of the methoxy (B1213986) or ester groups.

van der Waals interactions: These are ubiquitous non-covalent interactions that would be present throughout the molecule.

The table below presents hypothetical AIM parameters for a representative intramolecular hydrogen bond in this compound.

Table 2: Hypothetical AIM Parameters for an Intramolecular C-H···O Interaction

Parameter Value (a.u.) Interpretation
Electron Density (ρ) 0.015 Indicates a weak interaction
Laplacian of Electron Density (∇²ρ) +0.025 Positive value characteristic of a closed-shell interaction (e.g., hydrogen bond)
Bond Ellipticity (ε) 0.10 Indicates some degree of π-character

Molecular Modeling and Docking Studies for Putative Binding Sites

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. nih.gov These methods are crucial in drug discovery and design. For this compound, molecular docking could be employed to identify potential biological targets and to understand the molecular basis of its interactions.

The structure of this compound contains several features that could be important for binding to a protein's active site:

Aromatic rings: The two phenyl rings can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Ester group: The ester linkage can act as a hydrogen bond acceptor.

Methoxy groups: The oxygen atoms of the three methoxy groups are also potential hydrogen bond acceptors.

Ethyl group: The ethyl group provides a small hydrophobic region that can fit into corresponding pockets in a binding site.

Docking studies involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. A more negative docking score generally indicates a more favorable binding interaction. For example, compounds with similar benzoate (B1203000) substructures have been studied for their binding to various enzymes and receptors. researchgate.net

A hypothetical molecular docking study could explore the binding of this compound to a target like a tyrosine kinase, which has been a target for other molecules containing the Bcr-Abl moiety. wikipedia.org The results might reveal key interactions, as illustrated in the hypothetical table below.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

Interacting Residue Interaction Type Distance (Å)
Phe317 π-π Stacking 3.8
Leu248 Hydrophobic 4.2
Asp381 Hydrogen Bond (with methoxy oxygen) 2.9
Val256 van der Waals 3.5

Structure Activity Relationship Sar Investigations

Impact of Phenyl Ring Substitutions on Biological Efficacy (e.g., Ethyl, Methyl, Halogen, Methoxy)

The substitution pattern on the phenyl ring that is not the trimethoxy-substituted ring (often referred to as the B-ring in combretastatin (B1194345) analogs) plays a critical role in determining biological efficacy. In 4-Ethylphenyl 3,4,5-trimethoxybenzoate (B1228286), this is the 4-ethylphenyl moiety. Research on analogous structures, where the B-ring is systematically modified, has shown that the nature and position of the substituent are crucial.

Studies on combretastatin analogs have demonstrated that a substituent at the para-position of the B-ring is highly favorable for activity. For instance, replacing the ethyl group with other functionalities leads to significant variations in antiproliferative potency. Research has shown that electron-withdrawing groups, such as halogens (fluoro, chloro) or a trifluoromethyl group, on the B-ring can enhance lipophilicity and potentially improve cell permeability, leading to increased bioavailability and potent inhibition of tubulin polymerization. nih.gov Conversely, the presence of methoxy (B1213986) or ethoxy groups at the para-position of the B-ring has also been found to be essential for achieving high antitumor activity in certain series of analogs. mdpi.com The introduction of more polar groups can also lead to compounds with increased activity. beilstein-journals.org

The following table, derived from data on related combretastatin analogs, illustrates the impact of B-ring substitutions on cytotoxic activity.

Ring B Substituent (para-position)Example Compound ClassEffect on Biological Activity
Ethyl 4-Ethylphenyl estersServes as a reference point within its specific series.
Methoxy Combretastatin A-4 (CA-4)High potency; considered a key feature for activity. mdpi.com
Halogens (F, Cl) Halogenated analogsOften enhances lipophilicity and cell permeability, improving activity. nih.gov
Trifluoromethyl (CF3) Trifluoromethyl analogsStrong electron-withdrawing group that can increase potency. nih.gov
Nitrile (CN) Nitrile-containing stilbenesCan enhance cell permeability, similar to halogens. nih.gov

Role of the 3,4,5-Trimethoxybenzoyl Moiety in Bioactivity

The 3,4,5-trimethoxyphenyl (TMP) moiety, which forms the benzoyl part of 4-Ethylphenyl 3,4,5-trimethoxybenzoate, is widely recognized as a critical pharmacophore for a large class of tubulin inhibitors that bind at the colchicine (B1669291) site. nih.govresearchgate.net SAR studies consistently show that this specific substitution pattern on what is known as the A-ring is essential for high-affinity binding to tubulin. mdpi.comnih.gov This moiety is believed to act as an anchor, fitting into a specific pocket of the binding site and orienting the rest of the molecule for optimal interaction. mdpi.com

The importance of the TMP group is so pronounced that in the development of new analogs, this part of the molecule is often kept constant while modifications are explored elsewhere. nih.gov While most modifications to the TMP moiety have been found to reduce the compound's potency, some research has explored substitutions on this ring. One study on a related inhibitor, VERU-111, found that while the TMP group was important, a specific analog with a modified ring resulted in significantly more potent activity, indicating that while the 3,4,5-trimethoxy pattern is a powerful template, improvements are possible. nih.gov The essentiality of a gallyl moiety (a 3,4,5-trihydroxyphenyl group, from which the TMP group is derived via methylation) has also been noted for the biological activity of other natural product analogs. nih.gov

Conformational and Stereochemical Effects on Biological Profiles

The three-dimensional arrangement of the two aromatic rings is a decisive factor for biological activity. For combretastatin A-4, it is well-established that the cis-stereoisomeric configuration of the double bond, which forces the two phenyl rings into a specific twisted conformation, is significantly more active than the nearly planar trans-isomer. nih.gov This conformational requirement is a direct reflection of the shape of the colchicine binding site on tubulin.

For this compound, the ester linkage dictates the relative orientation of the 3,4,5-trimethoxybenzoyl group and the 4-ethylphenyl ring. The rotation around the ester and adjacent single bonds results in a preferred dihedral (torsion) angle between the planes of the two rings. Molecular docking studies on analogous compounds consistently show that this angle is critical for fitting into the binding pocket. acs.org The design of analogs often focuses on creating molecules that are conformationally pre-organized for binding, which explains the success of using rigid linkers like heterocyclic rings. acs.orgresearchgate.net The overarching principle is that the molecule must adopt a specific, non-planar conformation to effectively inhibit tubulin polymerization, and the nature of the linkage, be it an ester or another group, is fundamental to achieving this required three-dimensional structure.

Non Clinical Biological Activity and Mechanistic Studies

In Vitro Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Analogues of 4-Ethylphenyl 3,4,5-trimethoxybenzoate (B1228286), particularly those containing the 3,4,5-trimethoxybenzoyl core, have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines.

The cytotoxic potential of various 3,4,5-trimethoxyphenyl analogues has been evaluated in numerous cancer cell lines, revealing a broad spectrum of activity. For instance, a series of 3,4,5-trimethoxychalcones, which share the trimethoxyphenyl group, have shown considerable cytotoxicity against murine acute lymphoblastic leukemia cells (L-1210). nih.gov The introduction of the 3,4,5-trimethoxybenzoyl group into a chalcone (B49325) scaffold significantly enhanced its potency compared to unsubstituted parent compounds. nih.gov

In another study, a series of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles were synthesized and evaluated for their antiproliferative activity. Many of these compounds exhibited potent activity against a panel of solid tumor and leukemic cell lines, with some derivatives showing IC50 values in the nanomolar range. nih.govresearchgate.net For example, certain triazole derivatives displayed strong antiproliferative effects against Jurkat and RS4;11 leukemic cell lines. researchgate.net

Furthermore, a ciprofloxacin (B1669076) 3,4,5-trimethoxy chalcone hybrid (CCH) demonstrated concentration and time-dependent reduction in the viability of human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells. waocp.org Similarly, novel dihydropyrimidine (B8664642) derivatives incorporating a 3,4,5-trimethoxybenzoyl moiety were found to be active against colon cancer cell lines, with some compounds inhibiting over 50% of side population cancer stem cells at a 10 μM concentration. nih.gov

Table 1: Cytotoxic Activity of Selected 3,4,5-Trimethoxyphenyl Analogues in Various Cancer Cell Lines This table is for illustrative purposes and includes data from various studies on analogues.

Compound Class Cancer Cell Line Potency (IC50) Reference
3,4,5-Trimethoxychalcone L-1210 (Murine Leukemia) 26 µM nih.gov
1-(3′,4′,5′-Trimethoxybenzoyl)-1,2,4-triazole Jurkat (T-cell Leukemia) Nanomolar range nih.govresearchgate.net
Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid HepG2 (Hepatocellular Carcinoma) Concentration-dependent waocp.org
Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid MCF-7 (Breast Adenocarcinoma) Concentration-dependent waocp.org

A common mechanism of action for many cytotoxic compounds containing the 3,4,5-trimethoxyphenyl moiety is the disruption of microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase. nih.gov Microtubules are crucial for the formation of the mitotic spindle during cell division, and their inhibition prevents cancer cells from completing mitosis. nih.gov

For example, potent 3,4,5-trimethoxychalcones have been shown to cause microtubule destabilization and mitotic arrest in human cervical cancer cells. nih.gov This effect is consistent with the binding of these compounds to the colchicine (B1669291) site on tubulin, a key protein in microtubule formation. nih.gov Similarly, a series of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles caused an accumulation of HeLa cells in the G2/M phase of the cell cycle, which is characteristic of antimicrotubule agents. nih.gov

The ciprofloxacin 3,4,5-trimethoxy chalcone hybrid also induced cell cycle arrest at the G2/M stage in both HepG2 and MCF7 cell lines. waocp.org Furthermore, a chalcone derivative was found to induce G2/M phase cell cycle arrest in both sensitive and cisplatin-resistant ovarian cancer cells, an effect that was linked to the generation of reactive oxygen species (ROS). nih.gov

Following cell cycle arrest, many 3,4,5-trimethoxyphenyl analogues induce programmed cell death, or apoptosis, in cancer cells. This is a critical downstream effect of their antiproliferative activity.

One study on a promising 3,4,5-trimethoxyphenyl analogue, compound 1d, in Jurkat cells (a T-cell acute lymphoblastic leukemia model) suggested that it induced apoptotic-like cell death involving the mitochondria. nih.govcdnsciencepub.com This intrinsic pathway of apoptosis is often triggered by cellular stress, such as that caused by antimitotic agents.

The ciprofloxacin 3,4,5-trimethoxy chalcone hybrid was also shown to have pro-apoptotic effects in HepG2 and MCF7 cells, leading to pre-G1 apoptosis. waocp.org In another investigation, novel diaryl-substituted pyrazolo[3,4-d]pyrimidines, which also feature the 3,4,5-trimethoxyphenyl moiety, efficiently induced apoptosis in multiple cancer cell lines. acs.orgacs.org Mechanistic studies on trisubstituted-imidazoles have also shown that these compounds can induce apoptosis in human breast cancer cells by targeting key oncogenic signaling pathways like the PI3K/Akt/mTOR pathway. nih.gov

An ideal anticancer agent should exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. Some studies on 3,4,5-trimethoxyphenyl analogues have investigated this crucial aspect.

In the study of compound 1d, a 3,4,5-trimethoxyphenyl analogue, it was found that while it was potent against neoplastic cells, it did not cause hemolysis or reduce the viability of peripheral blood mononuclear cells (PBMCs), suggesting a degree of selective cytotoxicity. nih.govcdnsciencepub.com Similarly, novel diaryl-substituted pyrazolo[3,4-d]pyrimidines demonstrated potent in vitro antitumor activity with relatively low cytotoxicity toward normal cells. acs.orgacs.org

Antimicrobial Efficacy Studies

In addition to their anticancer properties, derivatives of 3,4,5-trimethoxybenzoic acid have been explored for their antimicrobial activity.

A study investigating hydroxyl amides synthesized from 3,4,5-trimethoxybenzoic acid revealed varying degrees of antimicrobial activity. scielo.br The derivatives were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus), Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and the yeast Candida albicans. One of the synthesized compounds demonstrated selective activity against C. albicans. scielo.br

Another study on hydrazone derivatives incorporating a 3,4,5-trimethoxyphenyl moiety showed moderate antibacterial activity against both Gram-positive (Staphylococcus aureus and Staphylococcus epidermidis) and Gram-negative (Escherichia coli and Klebsiella sp.) bacteria when compared to the standard drug ampicillin. ekb.eg Some of these compounds also exhibited moderate antifungal activity against Candida albicans. ekb.eg

Conversely, a study on 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone concluded that these specific chalcones did not possess appreciable antimicrobial activity. nijophasr.net In a separate investigation of derivatives of trimethoxybenzoic acid and gallic acid, one compound displayed antibacterial activity against methicillin-resistant S. aureus (MRSA) and Salmonella Typhimurium. mdpi.com

Table 2: Antimicrobial Activity of Selected 3,4,5-Trimethoxybenzoyl Analogues This table is for illustrative purposes and includes data from various studies on analogues.

Compound Class Tested Microorganism Activity Reference
Hydroxyl amide of 3,4,5-trimethoxybenzoic acid Candida albicans Selectively active scielo.br
Hydrazone with 3,4,5-trimethoxyphenyl moiety Staphylococcus aureus Moderate ekb.eg
Hydrazone with 3,4,5-trimethoxyphenyl moiety Escherichia coli Moderate ekb.eg
Hydrazone with 3,4,5-trimethoxyphenyl moiety Candida albicans Moderate ekb.eg
Trimethoxybenzoic acid derivative MRSA Active mdpi.com

Antifungal Activities against Unicellular Fungi

The 3,4,5-trimethoxyphenyl moiety is a key structural feature in various compounds investigated for their biological activities. While direct studies focusing solely on the antifungal properties of 4-Ethylphenyl 3,4,5-trimethoxybenzoate against unicellular fungi are not extensively detailed in the provided research, the broader class of compounds containing a 3,4,5-trimethoxyphenyl group has shown notable antifungal effects. For instance, the related compound 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) has demonstrated fungicidal activity against a wide array of fungi, including pathogenic yeasts. nih.govresearchgate.net

Research on TMPN showed it was effective against 132 different reference and clinical fungal strains. nih.govresearchgate.net This included strains resistant to established antifungal drugs such as fluconazole, ketoconazole, and amphotericin B. nih.govresearchgate.net Specifically, for the unicellular fungi Cryptococcus neoformans and Candida albicans, TMPN displayed significant fungicidal action, with Minimum Fungicidal Concentration (MFC) to Minimum Inhibitory Concentration (MIC) ratios of ≤ 2 for the vast majority of clinical isolates tested. nih.govresearchgate.net Further studies confirmed that the killing action of TMPN was dependent on both concentration and time. nih.gov The structural similarity suggests that the trimethoxyphenyl group is important for this bioactivity. Other natural compounds containing related structures, such as ferulic acid and coniferyl alcohol, have also been reported as inhibitors of fungal growth against various species. nih.gov

Enzyme and Receptor Interaction Studies (Biochemical Assays)

Tubulin Polymerization Inhibition and Microtubule Destabilization Mechanisms

The 3,4,5-trimethoxyphenyl group, a central feature of this compound, is a well-established pharmacophore for inhibiting tubulin polymerization. nih.govnih.gov This activity is characteristic of a class of agents known as microtubule-destabilizing agents or microtubule-targeting agents (MTAs). nih.gov Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. nih.gov

Compounds bearing the 3,4,5-trimethoxyphenyl moiety exert their effect by binding to tubulin, the protein subunit of microtubules. nih.govnih.gov This binding event interferes with the assembly of αβ-tubulin heterodimers into microtubules, thereby inhibiting their polymerization. nih.govnih.gov The disruption of microtubule dynamics leads to a cascade of cellular events. The cell cycle is arrested, typically at the G2/M phase, because a functional mitotic spindle cannot be formed. nih.gov This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death. nih.gov Numerous analogues containing the 3,4,5-trimethoxyphenyl ring have been synthesized and shown to potently inhibit tubulin polymerization, often with activity comparable to the natural product combretastatin (B1194345) A-4. nih.govnih.gov

Colchicine Binding Site Interactions

The mechanism of tubulin polymerization inhibition by compounds containing a 3,4,5-trimethoxyphenyl ring is mediated through their interaction with a specific pocket on the tubulin protein known as the colchicine binding site (CBS). nih.govnih.govresearchgate.net This site is located at the interface between the α- and β-tubulin subunits. nih.gov

The 3,4,5-trimethoxyphenyl moiety (often referred to as the A-ring in structural analogues) plays a crucial role in this interaction. nih.govnih.gov It fits into a hydrophobic pocket on the β-tubulin subunit, mimicking the binding of the trimethoxyphenyl ring of colchicine itself. nih.govresearchgate.net X-ray crystallography and molecular docking studies of various inhibitors have confirmed that this moiety is critical for anchoring the molecule within the binding site. nih.govresearchgate.net The binding of a ligand to the colchicine site creates a mechanical barrier that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thus destabilizing the entire polymer structure. csic.es A wide range of compounds, including chalcones and various heterocyclic structures, utilize this 3,4,5-trimethoxyphenyl group to bind to the colchicine site and inhibit microtubule function. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govmdpi.com THF is a vital precursor for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer drugs. nih.govbepls.com

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, playing a critical role in the epigenetic regulation of gene expression. nih.govijbs.com Overexpression of certain HDACs is linked to the development of cancers, making them a target for therapeutic intervention. nih.gov

HDAC inhibitors typically share a common pharmacophore model consisting of three parts: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates a zinc ion in the enzyme's active site. nih.gov The structure of this compound does not fit this established pharmacophore for HDAC inhibition. There is no evidence from the reviewed scientific literature to indicate that this compound functions as a histone deacetylase inhibitor. nih.govijbs.comsigmaaldrich.comnih.gov

Protein Kinase Activation/Inhibition (e.g., Akt/PKB)

The Akt/PKB signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, metabolism, and survival. nih.govresearchgate.net Akt (also known as Protein Kinase B) is a serine/threonine kinase whose activation is dependent on phosphorylation at key residues like Thr308 and Ser473. thermofisher.comgoogle.com Aberrant activation of the Akt pathway is a hallmark of many human cancers, making it an attractive target for the development of anticancer drugs. nih.govgoogle.com

The primary mechanism of action for compounds containing the 3,4,5-trimethoxyphenyl moiety, such as this compound, is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov While this ultimately affects cell survival, the reviewed literature does not provide direct evidence that this compound or its close analogues directly activate or inhibit the Akt/PKB protein kinase itself. The cellular consequences of microtubule disruption are upstream of many survival signaling events, but a direct enzymatic interaction with Akt/PKB by this class of compounds has not been established in the provided sources. thermofisher.comnih.gov

Other Targeted Biological Pathways (e.g., Folate Cycle Disruption)

Folate antagonists, or antifolates, function by inhibiting key enzymes in the folate biosynthesis pathway, such as dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov Inhibition of these enzymes leads to a depletion of tetrahydrofolate (THF) and its derivatives, which are crucial one-carbon donors in various biosynthetic reactions. nih.gov In microorganisms like Mycobacterium tuberculosis, disruption of the folate pathway has been shown to lead to a critical depletion of methionine and S-adenosylmethionine, highlighting a vulnerability in the activated methyl cycle. nih.gov

Given that the 3,4,5-trimethoxybenzoyl moiety is a structural feature of some compounds with biological activity, it is plausible that this compound could interact with enzymes within the folate pathway. However, without specific experimental data, this remains a hypothesis. Further research, including enzymatic assays and whole-cell studies, would be necessary to determine if this compound exhibits any antifolate activity and to elucidate the specific mechanism of action.

Molecular Docking and Binding Mode Analysis (In Silico)

In the absence of direct molecular docking studies for this compound, insights into its potential binding behavior can be inferred from in silico analyses of structurally similar compounds, particularly those containing the trimethoxybenzoyl group or related benzoic acid derivatives. These studies provide a computational framework for predicting how a ligand might interact with the binding site of a protein, offering valuable information on potential therapeutic targets.

Ligand-Protein Interaction Profiling

Molecular docking simulations of various trimethoxyphenyl and benzoic acid derivatives have revealed potential interactions with a range of protein targets. For instance, derivatives of 3,4,5-trimethoxycinnamic acid, which shares the trimethoxybenzoyl core, have been investigated for their antitumor and antiviral activities. nih.gov Similarly, docking studies on 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides have explored their interactions with the colchicine binding site of tubulin, a key target in cancer chemotherapy. nih.gov

These in silico studies typically predict the binding affinity, often expressed as a docking score or binding free energy, and visualize the non-covalent interactions between the ligand and the protein's active site. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the stability of the ligand-protein complex. For example, a study on novel methylenedioxyphenyl-based amides identified favorable interactions with myeloperoxidase (MPO), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase. nih.gov

The following table summarizes representative ligand-protein interactions from docking studies of compounds structurally related to this compound.

Compound ClassProtein TargetKey Interaction TypesReference
1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilidesTubulin (colchicine binding site)Hydrogen bonding, Hydrophobic interactions nih.gov
2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govnih.govthiadiazol-5-yl thiocyanateTGF-β type I receptor kinaseHydrogen bonding, Hydrophobic interactions nih.gov
Methylenedioxyphenyl-based amidesMyeloperoxidase (MPO)Hydrogen bonding, van der Waals forces nih.gov
Ethyl 3,4,5-trihydroxybenzoate (B8703473)Superoxide (B77818) dismutase (SOD), Cyclooxygenase-2 (COX-2)Hydrogen bonding, Hydrophobic interactions

Identification of Key Binding Residues and Forces

The identification of key amino acid residues and the nature of the binding forces are crucial for understanding the molecular basis of a ligand's activity and for guiding further drug design. In silico docking studies provide detailed information on these aspects.

For instance, in the docking analysis of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides with the colchicine binding site of β-tubulin, specific amino acid residues were identified as being critical for the interaction. nih.gov These interactions often involve the formation of hydrogen bonds with polar residues and hydrophobic contacts with nonpolar residues within the binding pocket.

Similarly, a study on 2-(4-methoxybenzyl)imidazo[2,1-b] nih.govnih.govthiadiazole derivatives targeting the TGF-β type I receptor kinase domain highlighted the importance of strong hydrogen bonding and hydrophobic interactions for binding affinity. nih.gov The docking of ethyl 3,4,5-trihydroxybenzoate into the active sites of superoxide dismutase (SOD) and cyclooxygenase-2 (COX-2) also revealed key binding interactions that contribute to its antioxidant and anti-inflammatory properties.

The table below details the key binding residues and interaction forces observed in molecular docking studies of analogous compounds.

Compound/AnalogProtein TargetKey Interacting ResiduesPredominant Binding ForcesReference
1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilidesTubulinSpecific residues in the colchicine binding site of β-tubulinHydrogen bonding, Hydrophobic interactions nih.gov
2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govnih.govthiadiazol-5-yl thiocyanateTGF-β type I receptor kinaseNot specifiedHydrogen bonding, Hydrophobic interactions nih.gov
Ethyl 3,4,5-trihydroxybenzoateSuperoxide dismutase (SOD)Not specifiedHydrogen bonding, Hydrophobic interactions
Ethyl 3,4,5-trihydroxybenzoateCyclooxygenase-2 (COX-2)Not specifiedHydrogen bonding, Hydrophobic interactions

While these findings provide a valuable starting point, it is crucial to emphasize that these are predictions based on structurally related molecules. Dedicated in silico and subsequent in vitro and in vivo studies on this compound are necessary to definitively characterize its biological activity and molecular interactions.

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The 3,4,5-trimethoxybenzoyl moiety is a well-established pharmacophore found in a variety of biologically active compounds, including those with anticancer properties. mdpi.combohrium.comnih.gov Future research will likely focus on the synthesis of novel analogues of 4-Ethylphenyl 3,4,5-trimethoxybenzoate (B1228286) to enhance its potency and selectivity for specific biological targets.

One approach involves the modification of the 4-ethylphenyl portion of the molecule. The introduction of different substituents on the phenyl ring, such as halogens, nitro groups, or other alkyl groups, could significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity to target proteins. For instance, studies on similar scaffolds have shown that the position and nature of substituents on a phenyl ring can dramatically alter biological activity. nih.gov

Another strategy is the modification of the ester linkage. Replacing the ester with more stable bioisosteres, such as amides or triazoles, could improve the metabolic stability of the resulting analogues. mdpi.comresearchgate.net The synthesis of such analogues can be achieved through established chemical reactions, such as coupling reactions between 3,4,5-trimethoxybenzoic acid and various substituted anilines or other nucleophiles. nih.gov

A series of novel trimethoprim (B1683648) analogs containing an amide bond have been synthesized and investigated for their biological activity. mdpi.com Similarly, new pyrrole (B145914) and indole (B1671886) derivatives with a 3-(3,4,5-trimethoxyphenyl) substituent have been synthesized as potential human carbonic anhydrase inhibitors. acs.org These examples provide a roadmap for the types of structural modifications that could be applied to 4-Ethylphenyl 3,4,5-trimethoxybenzoate to generate a library of novel analogues for biological screening.

Exploration of Multi-Target Mechanisms of Action

Compounds incorporating the 3,4,5-trimethoxybenzoyl moiety have been shown to exhibit multi-target mechanisms of action, a desirable characteristic in the treatment of complex diseases like cancer. bohrium.comnih.gov Future research should investigate the potential of this compound and its analogues to interact with multiple biological targets.

One of the most prominent targets for compounds with this moiety is tubulin. nih.govnih.govrsc.org These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov For example, a 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivative was found to strongly interact with tubulin at the colchicine (B1669291) binding site. nih.gov

In addition to tubulin, other potential targets include carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII which are involved in tumor progression. acs.orgnih.gov A novel compound containing a 3,4,5-trimethoxybenzoyl moiety was identified as a dual-targeting inhibitor of both carbonic anhydrase and the Wnt/β-catenin signaling pathway. acs.org

Future studies should employ a range of biochemical and cellular assays to explore the inhibitory activity of this compound analogues against a panel of kinases, transcription factors, and other signaling proteins implicated in disease. This could reveal novel multi-target profiles and provide a rationale for their development as therapeutic agents.

Development of Robust Methodologies for Comprehensive Activity Profiling

To fully understand the therapeutic potential of this compound and its derivatives, it is crucial to develop and utilize robust methodologies for comprehensive activity profiling. This goes beyond simple cytotoxicity assays and involves a deeper investigation into the molecular mechanisms underlying their biological effects.

High-throughput screening (HTS) of analogue libraries against diverse cancer cell lines can provide initial insights into their potency and selectivity. mdpi.com Further characterization should involve cell-based assays to assess effects on cell cycle progression, apoptosis, and specific signaling pathways. nih.gov Flow cytometry and Western blotting are standard techniques that can be employed for this purpose. nih.gov

To identify direct molecular targets, chemical proteomics approaches can be utilized. This may involve affinity chromatography using immobilized analogues to pull down binding partners from cell lysates, which are then identified by mass spectrometry.

Furthermore, investigating the effects of these compounds in more complex, physiologically relevant models, such as 3D spheroids or organoids, will provide a better prediction of their in vivo efficacy.

Integration of Computational-Guided Drug Design for Structure Optimization

Computational methods are invaluable tools in modern drug discovery and can be effectively integrated into the research pipeline for this compound. geetauniversity.edu.in Molecular docking studies can predict the binding modes and affinities of novel analogues within the active sites of potential target proteins. nih.govjppres.comnih.gov

For example, docking studies have been used to understand the interaction of compounds with the colchicine binding site of tubulin and the active site of carbonic anhydrases. nih.govjppres.com These computational models can guide the rational design of new analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of synthesized analogues to identify the key structural features that correlate with biological activity. nih.gov This information can then be used to prioritize the synthesis of new compounds with a higher probability of success.

The use of these in silico tools can help to streamline the drug discovery process, reducing the time and cost associated with the synthesis and testing of large numbers of compounds. geetauniversity.edu.in

Investigation of Metabolism and Pharmacokinetic Properties (pre-clinical)

Before any promising compound can advance to clinical trials, a thorough investigation of its metabolism and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties is essential. Preclinical studies in animal models are necessary to evaluate these parameters for this compound and its lead analogues.

The ester linkage in this compound may be susceptible to hydrolysis by esterases, potentially leading to rapid metabolism and clearance. researchgate.net Studies on trimebutine, which also contains a 3,4,5-trimethoxybenzoate ester, have identified its major bioactive metabolite. researchgate.netncats.io Similar metabolic pathways could be anticipated for this compound.

In vitro metabolism studies using liver microsomes can identify the major metabolites and the cytochrome P450 (CYP) enzymes involved in the compound's metabolism. Subsequent in vivo studies in animal models, such as rodents or minipigs, will provide data on key pharmacokinetic parameters like bioavailability, plasma half-life, and clearance. researchgate.net The potential for drug-drug interactions should also be assessed.

Understanding the metabolic fate and pharmacokinetic profile of these compounds is critical for optimizing their dosing regimens and predicting their behavior in humans.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.